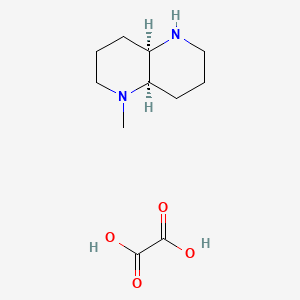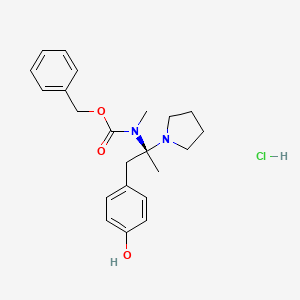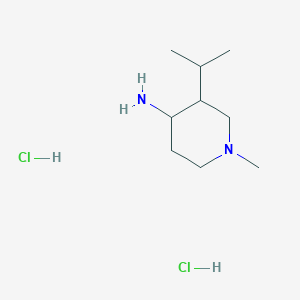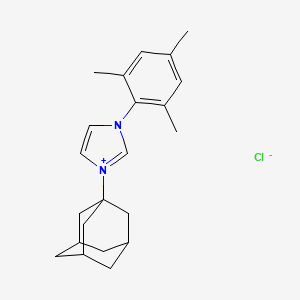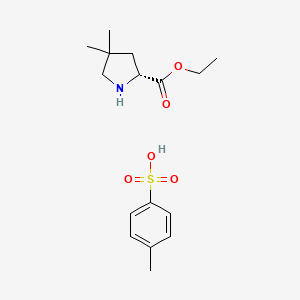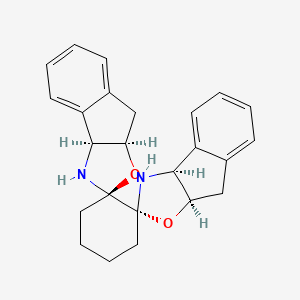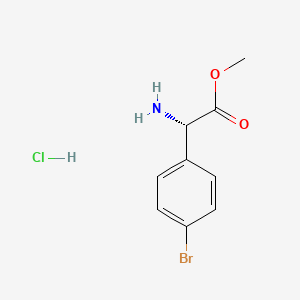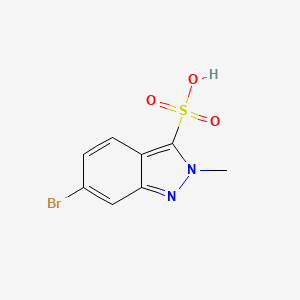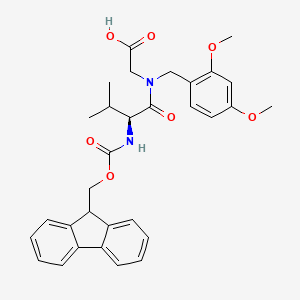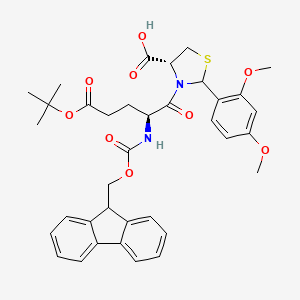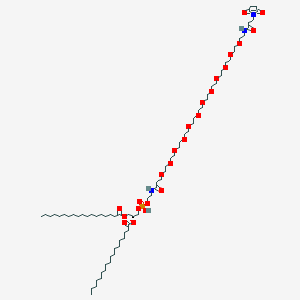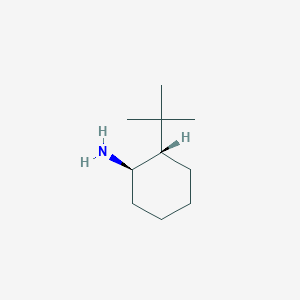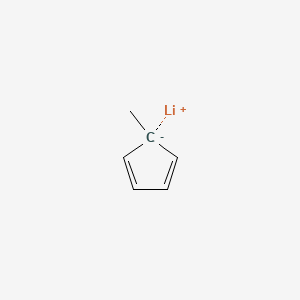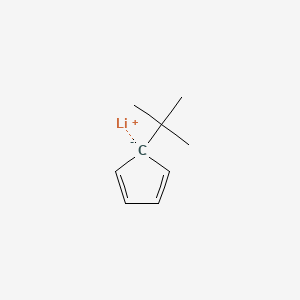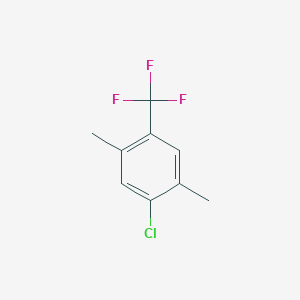
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene
Descripción general
Descripción
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene is an aromatic compound characterized by the presence of two methyl groups, a trifluoromethyl group, and a chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties and versatility in various scientific research areas, including drug synthesis, material science, and organic chemistry studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene typically involves the Friedel-Crafts acylation of benzene derivatives. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions often require anhydrous environments and stoichiometric amounts of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly catalysts, such as bismuth(III) oxychloride, has been explored to minimize environmental impact and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2,5-Dimethyl-4-(trifluoromethyl)phenol or 2,5-Dimethyl-4-(trifluoromethyl)aniline.
Oxidation: Formation of 2,5-Dimethyl-4-(trifluoromethyl)benzoic acid or 2,5-Dimethyl-4-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2,5-Dimethyl-4-(difluoromethyl)chlorobenzene or 2,5-Dimethyl-4-(monofluoromethyl)chlorobenzene.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and a precursor for more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and methyl groups contribute to the compound’s reactivity and binding affinity to specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-4-(trifluoromethyl)fluorobenzene
- 2,5-Dimethyl-4-(trifluoromethyl)bromobenzene
- 2,5-Dimethyl-4-(trifluoromethyl)iodobenzene
Uniqueness
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its fluorine, bromine, and iodine analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-4-8(10)6(2)3-7(5)9(11,12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYLJKPTCDVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237777 | |
| Record name | 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-49-1 | |
| Record name | 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


